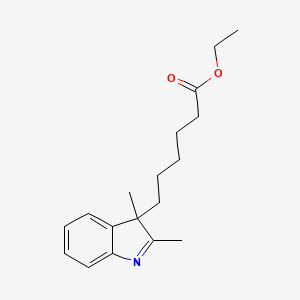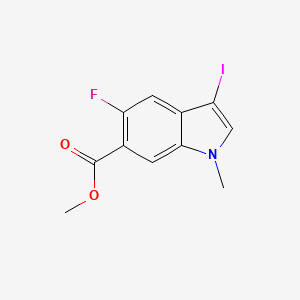
CH2Cooh-peg9-CH2cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CH2Cooh-peg9-CH2cooh: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CH2Cooh-peg9-CH2cooh involves the reaction of polyethylene glycol with carboxylic acid groups at both ends. The process typically includes the following steps:
Activation of Carboxylic Acid Groups: The carboxylic acid groups are activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid groups react with polyethylene glycol to form the desired compound under controlled conditions, such as room temperature and inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of carboxylic acid groups are activated using industrial-grade reagents.
Continuous Coupling: The activated carboxylic acids are continuously reacted with polyethylene glycol in reactors designed for large-scale production.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: CH2Cooh-peg9-CH2cooh can undergo oxidation reactions, where the carboxylic acid groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like triethylamine (TEA) or pyridine.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: CH2Cooh-peg9-CH2cooh is used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies .
Biology: In biological research, this compound is used to study protein-protein interactions and protein degradation pathways. It helps in understanding the mechanisms of diseases and developing new therapeutic strategies .
Medicine: The compound is employed in drug discovery and development, particularly in creating targeted therapies for cancer and other diseases. It enables the selective degradation of disease-causing proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It serves as a building block for creating functionalized polymers and other materials .
Mécanisme D'action
CH2Cooh-peg9-CH2cooh functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
CH2Cooh-peg8-CH2cooh: Similar structure but with a shorter polyethylene glycol chain.
CH2Cooh-peg10-CH2cooh: Similar structure but with a longer polyethylene glycol chain.
CH2Cooh-peg12-CH2cooh: Similar structure but with an even longer polyethylene glycol chain.
Uniqueness: CH2Cooh-peg9-CH2cooh is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective degradation of target proteins .
Propriétés
Formule moléculaire |
C22H42O14 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H42O14/c23-21(24)19-35-17-15-33-13-11-31-9-7-29-5-3-27-1-2-28-4-6-30-8-10-32-12-14-34-16-18-36-20-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Clé InChI |
GRKZSKXPALQEJJ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


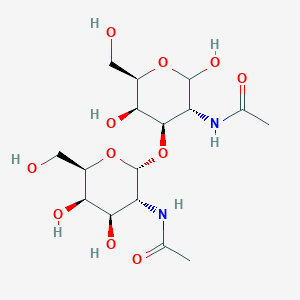
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
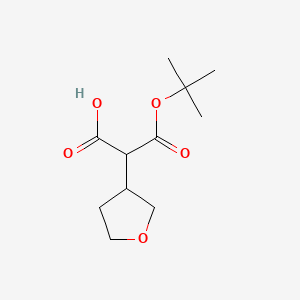
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
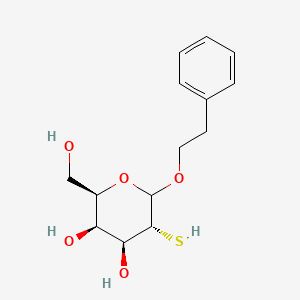
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
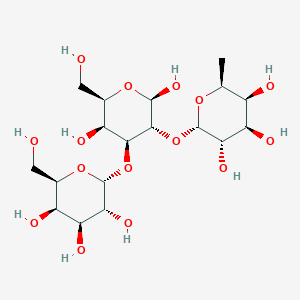
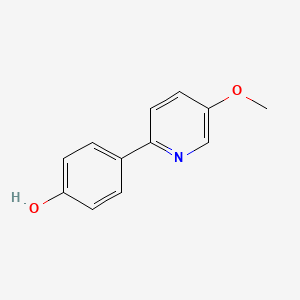
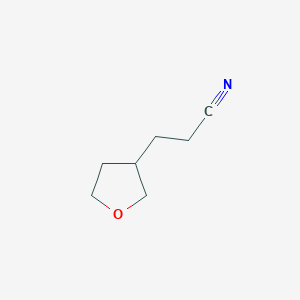
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
